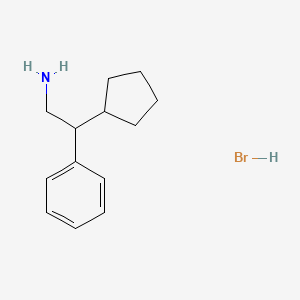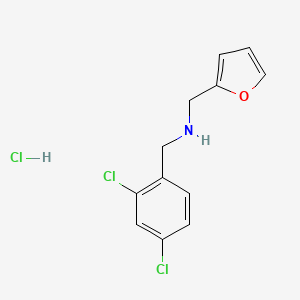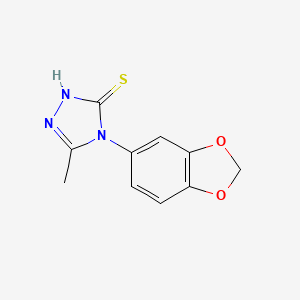
2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate
Descripción general
Descripción
2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a pyrrolidinylmethyl group, and a trifluoromethyl group attached to an aniline core. The dioxalate form indicates that it is a salt formed with oxalic acid, enhancing its stability and solubility in various solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 2-chloro-5-(trifluoromethyl)aniline, is reacted with formaldehyde and pyrrolidine under acidic conditions to form 2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline.
Formation of the Dioxalate Salt: The resulting compound is then treated with oxalic acid to form the dioxalate salt. This step is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the trifluoromethyl group, leading to defluorination.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated or defluorinated products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrrolidinylmethyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-pyrrolidinylmethyl)-5-methyl aniline
- 2-chloro-N-(2-pyrrolidinylmethyl)-5-ethyl aniline
- 2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)benzamide
Uniqueness
2-chloro-N-(2-pyrrolidinylmethyl)-5-(trifluoromethyl)aniline dioxalate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. Additionally, the dioxalate form improves its solubility and handling properties, making it more suitable for industrial applications.
Propiedades
IUPAC Name |
2-chloro-N-(pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2.2C2H2O4/c13-10-4-3-8(12(14,15)16)6-11(10)18-7-9-2-1-5-17-9;2*3-1(4)2(5)6/h3-4,6,9,17-18H,1-2,5,7H2;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFGKVVVGWEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=C(C=CC(=C2)C(F)(F)F)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
![2,5-Dimethyl-3-[(3-methyl-1-piperidinyl)methyl]benzaldehyde](/img/structure/B1369096.png)
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B1369099.png)


amine, chloride](/img/structure/B1369113.png)

